molecular formula C28H32N8O B11420080 N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide

N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide

Cat. No.: B11420080
M. Wt: 496.6 g/mol
InChI Key: FSSSAJAPGPVFJR-UHFFFAOYSA-N
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Description

N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[104002,607,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a phenyl group, and a hexazatetracyclohexadeca framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-methylpiperidine.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.

    Construction of the Hexazatetracyclohexadeca Framework: This complex structure is built through a series of cyclization and condensation reactions, often involving the use of strong acids or bases as catalysts.

    Final Coupling: The final step involves coupling the piperidine and hexazatetracyclohexadeca moieties using a suitable coupling reagent, such as carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Alkyl halides, sulfonates, polar aprotic solvents.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and potential pharmacological effects.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its structural properties.

Mechanism of Action

The mechanism of action of N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various cellular pathways, such as signal transduction, gene expression, or metabolic processes, resulting in its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide stands out due to its unique hexazatetracyclohexadeca framework, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C28H32N8O

Molecular Weight

496.6 g/mol

IUPAC Name

N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide

InChI

InChI=1S/C28H32N8O/c1-20-10-7-8-18-34(20)19-17-29-25(37)16-9-15-24-31-32-28-35(24)23-14-6-5-13-22(23)27-30-26(33-36(27)28)21-11-3-2-4-12-21/h2-6,11-14,20H,7-10,15-19H2,1H3,(H,29,37)

InChI Key

FSSSAJAPGPVFJR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCNC(=O)CCCC2=NN=C3N2C4=CC=CC=C4C5=NC(=NN53)C6=CC=CC=C6

Origin of Product

United States

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